1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound known for its unique chemical structure and properties This compound features a thiourea core substituted with a 4-methoxyphenyl group and a 3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 1-(2-(4-methoxyphenyl)ethyl)amine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Medicine: Research has explored its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. For example, its gibberellin-like activity is attributed to its ability to bind to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with key residues such as Phe238 and Ser191. This interaction enhances the compound’s binding affinity and promotes physiological responses such as hypocotyl elongation and seed germination .
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits similar gibberellin-like activity but with different substituents on the phenyl ring.
1-(3-Bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Demonstrates higher promoting activity for plant growth compared to the parent compound.
Uniqueness
1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the trifluoromethyl group contributes to its stability and biological activity .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c1-23-15-7-5-12(6-8-15)9-10-21-16(24)22-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMGURQVBKKSAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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